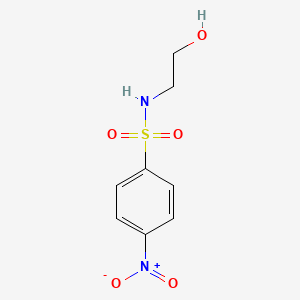
(2S)-2-Amino-N-(4-fluorobenzyl)-2-phenylethanamide, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-N-(4-fluorobenzyl)-2-phenylethanamide, AldrichCPR is a chemical compound used in scientific research for its potential therapeutic properties. It is a white crystalline powder that belongs to the class of phenylethylamines. This compound has gained significant attention in recent years due to its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of AldrichCPR is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. This increase in neurotransmitter levels can lead to an improvement in mood and a reduction in symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
AldrichCPR has been found to have a significant effect on the central nervous system. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to an improvement in mood and a reduction in symptoms associated with neurological disorders. It has also been found to have antioxidant properties, which can help to protect the brain from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AldrichCPR in lab experiments is its potential therapeutic properties. It has been studied extensively for its potential use in the treatment of various diseases, and its effects on the central nervous system make it a valuable tool for studying neurological disorders. However, one of the limitations of using AldrichCPR in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of AldrichCPR.
Future Directions
There are several future directions for the study of AldrichCPR. One potential direction is the further study of its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. Another potential direction is the study of its potential use in the treatment of cancer. Further studies are also needed to determine the safe dosage and potential side effects of AldrichCPR.
Synthesis Methods
The synthesis of (2S)-2-Amino-N-(4-fluorobenzyl)-2-phenylethanamide, AldrichCPR involves the reaction of 4-fluorobenzaldehyde with phenylalanine methyl ester hydrochloride in the presence of a reducing agent. The product is then purified through recrystallization to obtain a pure form of AldrichCPR.
Scientific Research Applications
AldrichCPR has been studied extensively for its potential therapeutic properties. It has been found to have a significant effect on the central nervous system and has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has also been studied for its potential use in the treatment of cancer.
properties
IUPAC Name |
(2S)-2-amino-N-[(4-fluorophenyl)methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c16-13-8-6-11(7-9-13)10-18-15(19)14(17)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,18,19)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPXXXJQCLJKGP-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)NCC2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)
![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)






![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)
![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)


